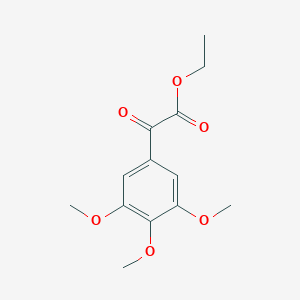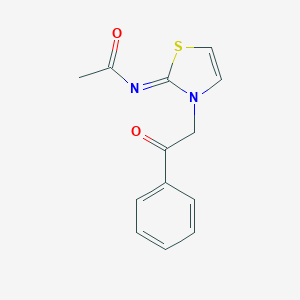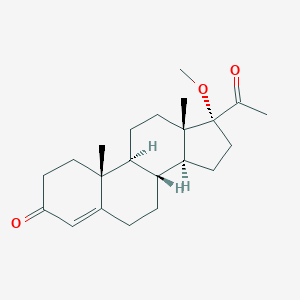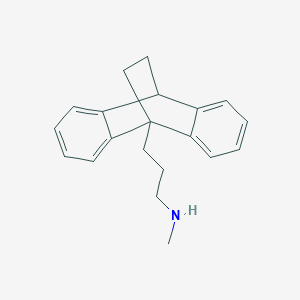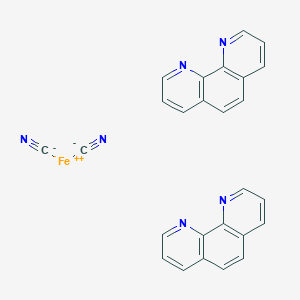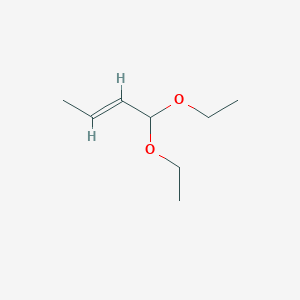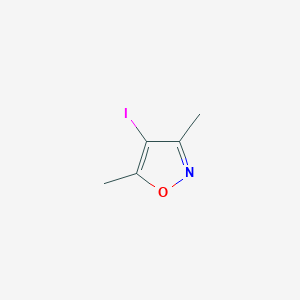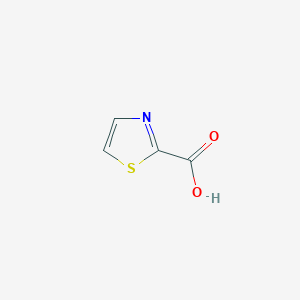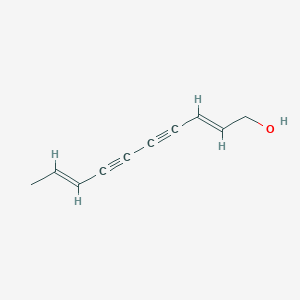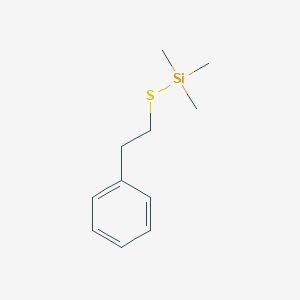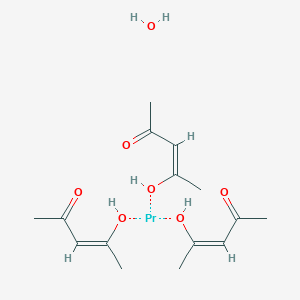
Tris(pentane-2,4-dionato-O,O')praseodymium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(pentane-2,4-dionato-O,O’)praseodymium is a coordination compound of praseodymium with three pentane-2,4-dionate ligands.
科学的研究の応用
Tris(pentane-2,4-dionato-O,O’)praseodymium has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other praseodymium complexes.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is being conducted on its potential use in targeted drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of high-performance materials, such as advanced ceramics and phosphors for lighting and display technologies.
作用機序
Mode of Action
Similar compounds have been studied for their high-energy properties . These compounds may act as high-energy materials (HEMs), with their mode of action related to their positive electrostatic potential .
Biochemical Pathways
It’s known that coordination compounds can affect various biochemical pathways due to their structural features .
Result of Action
Similar compounds have been shown to act as high-energy molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(pentane-2,4-dionato-O,O’)praseodymium typically involves the reaction of praseodymium chloride with pentane-2,4-dione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production methods for Tris(pentane-2,4-dionato-O,O’)praseodymium are similar to laboratory synthesis but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
Tris(pentane-2,4-dionato-O,O’)praseodymium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state praseodymium complexes.
Reduction: It can be reduced to form lower oxidation state praseodymium complexes.
Substitution: The pentane-2,4-dionate ligands can be substituted with other ligands to form different coordination complexes
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .
Major Products
The major products formed from these reactions include various praseodymium coordination complexes with different ligands and oxidation states .
類似化合物との比較
Similar Compounds
Similar compounds to Tris(pentane-2,4-dionato-O,O’)praseodymium include:
- Tris(pentane-2,4-dionato-O,O’)gallium
- Tris(pentane-2,4-dionato-O,O’)aluminium
- Tris(3-nitropentane-2,4-dionato-κ2 O,O′) complexes of Cr(III), Mn(III), Fe(III), and Co(III)
Uniqueness
What sets Tris(pentane-2,4-dionato-O,O’)praseodymium apart from these similar compounds is its unique combination of praseodymium and pentane-2,4-dionate ligands, which confer specific chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and biomedical research.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tris(pentane-2,4-dionato-O,O')praseodymium involves the reaction of praseodymium oxide with pentane-2,4-dione in the presence of a base followed by further reaction with pentane-2,4-dione to form the final product.", "Starting Materials": [ "Praseodymium oxide", "Pentane-2,4-dione", "Base (such as sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve praseodymium oxide in a suitable solvent such as ethanol or methanol.", "Step 2: Add pentane-2,4-dione to the solution and stir at room temperature for several hours.", "Step 3: Add a base such as sodium hydroxide to the solution and stir for several more hours.", "Step 4: Filter the solution to remove any solid impurities.", "Step 5: Concentrate the solution to obtain the desired product, Tris(pentane-2,4-dionato-O,O')praseodymium." ] } | |
CAS番号 |
14553-09-4 |
分子式 |
C15H24O6Pr |
分子量 |
441.25 g/mol |
IUPAC名 |
(Z)-4-hydroxypent-3-en-2-one;praseodymium |
InChI |
InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
InChIキー |
GJBVHFHGJITKDR-LNTINUHCSA-N |
異性体SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Pr] |
SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3] |
正規SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pr] |
| 14553-09-4 | |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


